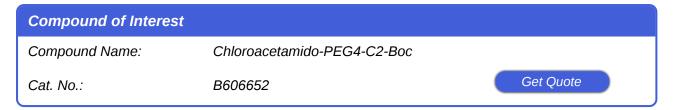


Chloroacetamido-PEG4-C2-Boc: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of **Chloroacetamido-PEG4-C2-Boc**, a heterobifunctional crosslinker pivotal in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

Chloroacetamido-PEG4-C2-Boc is a versatile molecule featuring a chloroacetamide group, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine. This unique combination of functionalities allows for the sequential and site-specific conjugation of two different molecules. The chloroacetamide moiety serves as a reactive handle for thiol groups, commonly found in cysteine residues of proteins, while the Boc-protected amine provides a latent nucleophile that can be deprotected for subsequent reactions.

Table 1: General Properties of Chloroacetamido-PEG4-C2-Boc



Property	Value	Source(s)
IUPAC Name	tert-butyl (2-(2-(2-(2-(2-chloroacetamido)ethoxy)ethoxy)ethyl)carbamate	N/A
CAS Number	1365655-90-8	[1]
Molecular Formula	C17H33CIN2O7	N/A
Molecular Weight	397.89 g/mol	[1]
Appearance	White to off-white solid	General knowledge
Purity	Typically ≥95%	[1]
Storage	Store at -20°C, keep in dry and avoid sunlight	[2]

Table 2: Physicochemical Properties of Chloroacetamido-PEG4-C2-Boc



Property	Value/Description	Source(s)
Solubility	Soluble in organic solvents such as DMSO (10 mM), DMF, and dichloromethane. The PEG4 linker enhances solubility in aqueous solutions.	[2][3]
Stability	The chloroacetamide group is relatively stable in aqueous solutions at neutral pH but can undergo hydrolysis at elevated temperatures or extreme pH. The Boc protecting group is stable to a wide range of conditions but is readily cleaved under acidic conditions.	[4][5]
Reactivity	The chloroacetamide group is a soft electrophile that reacts specifically with soft nucleophiles like thiols (e.g., cysteine) to form a stable thioether bond. The Bocprotected amine is unreactive until deprotected.	[6]

Experimental Protocols Bioconjugation to a Cysteine-Containing Peptide or Protein

This protocol describes the general procedure for conjugating **Chloroacetamido-PEG4-C2-Boc** to a biomolecule containing a free thiol group.

Materials:



Chloroacetamido-PEG4-C2-Boc

- Cysteine-containing peptide or protein
- Reaction Buffer: Phosphate buffer (50-100 mM), pH 7.0-7.5
- Quenching reagent (optional): A small molecule thiol like β-mercaptoethanol or Nacetylcysteine
- Purification system (e.g., size-exclusion chromatography, reversed-phase HPLC)

Procedure:

- Preparation of Reactants:
 - Dissolve the cysteine-containing peptide or protein in the reaction buffer to a final concentration of 1-10 mg/mL.
 - Prepare a stock solution of Chloroacetamido-PEG4-C2-Boc in an organic solvent like DMSO or DMF.
- Conjugation Reaction:
 - Add a 5-20 molar excess of the Chloroacetamido-PEG4-C2-Boc stock solution to the peptide/protein solution with gentle mixing.
 - Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by LC-MS.
- · Quenching (Optional):
 - To quench any unreacted chloroacetamide groups, add a small excess of a quenching reagent and incubate for 30 minutes.
- Purification:
 - Remove excess reagents and byproducts by purifying the conjugate using an appropriate chromatography technique.



Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine for further conjugation.

Materials:

- Boc-protected conjugate
- Deprotection Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v) or 4M HCl in dioxane.
- Neutralizing base: A weak base like saturated sodium bicarbonate solution or diisopropylethylamine (DIPEA).
- Anhydrous sodium sulfate
- Rotary evaporator

Procedure:

- Deprotection Reaction:
 - Dissolve the Boc-protected conjugate in anhydrous DCM.
 - Cool the solution to 0°C in an ice bath.
 - Slowly add the deprotection reagent to the solution.
 - Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.
 Monitor the reaction by TLC or LC-MS (typically 1-2 hours for completion).[7]
- Work-up:
 - Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.[7]
 - For neutralization, dissolve the residue in a suitable organic solvent and wash with a basic aqueous solution.



 Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[7]

Characterization Methods

Table 3: Analytical Techniques for Characterization

Technique	Purpose	Expected Observations
¹ H NMR	Structural confirmation and purity assessment.	Characteristic peaks for the Boc group (~1.4 ppm), PEG linker (~3.6 ppm), and chloroacetyl group (~4.1 ppm).
¹³ C NMR	Further structural confirmation.	Resonances corresponding to the carbonyls of the amide and carbamate, the carbons of the PEG chain, and the Boc group.
Mass Spectrometry (ESI-MS)	Determination of molecular weight and confirmation of conjugation.	A peak corresponding to the exact mass of the molecule or its conjugates.
HPLC (RP-HPLC)	Purity assessment and purification of conjugates.	A single major peak for the pure compound. Separation of starting materials, product, and byproducts in reaction monitoring.

Applications in Research and Drug Development

Chloroacetamido-PEG4-C2-Boc is a key building block in the synthesis of complex bioconjugates and therapeutic agents.

• PROTACs: This linker is widely used to connect a target protein-binding ligand and an E3 ligase-binding ligand to form a PROTAC.[3][8][9] The PEG4 spacer provides the necessary length and flexibility for the formation of a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[8][10]



- Antibody-Drug Conjugates (ADCs): The chloroacetamide group can be used for site-specific conjugation to engineered cysteines on an antibody, while the deprotected amine can be used to attach a cytotoxic payload.
- Peptide and Protein Modification: The linker can be used to attach labels (e.g., fluorescent dyes, biotin) or other functional molecules to peptides and proteins.[11] The PEG linker can improve the solubility and pharmacokinetic properties of the modified biomolecule.[11]

Visualizing Workflows and Pathways Bioconjugation Workflow

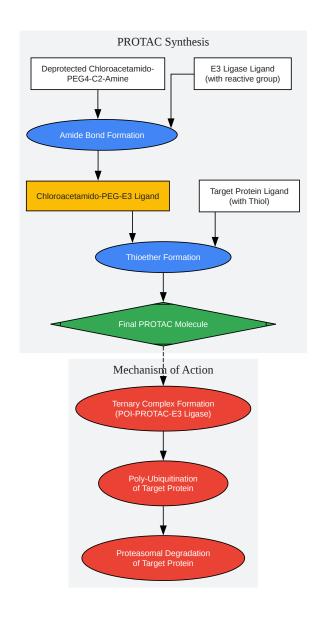


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Caption: General workflow for bioconjugation and deprotection.

PROTAC Synthesis and Mechanism of Action





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Caption: PROTAC synthesis and its mechanism of action.

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Foundational & Exploratory





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